CDDO-Im is a synthetic triterpenoid derived from oleanolic acid, a naturally occurring compound found in various plants. [, , , , ] It is classified as a cyano enone triterpenoid, characterized by the presence of a cyano group and an enone functional group in its molecular structure. [, , , , , ] CDDO-Im has garnered significant attention in scientific research due to its potent anti-inflammatory, cytoprotective, antiproliferative, differentiative, and proapoptotic activities. [, , , , , ]
CDDO-Im is classified as a synthetic triterpenoid. Triterpenoids are a large class of chemical compounds derived from the cyclization of squalene, a precursor in the biosynthesis of sterols and other terpenoids. The synthesis of CDDO-Im involves modifications to natural triterpenoids to enhance their biological activity and solubility. The compound is primarily sourced through chemical synthesis rather than extraction from natural sources.
The synthesis of CDDO-Im typically involves several key steps:
The molecular structure of CDDO-Im is characterized by its unique arrangement of carbon rings and functional groups. It features:
The molecular formula is , with a molecular weight of approximately 396.44 g/mol. The structural representation shows that the imidazole ring contributes to its reactivity and biological activity .
CDDO-Im participates in various chemical reactions due to its electrophilic nature:
These reactions are essential for understanding how CDDO-Im exerts its biological effects, particularly in modulating cellular pathways involved in cancer progression.
The mechanism by which CDDO-Im exerts its effects involves several pathways:
Data from quantitative real-time PCR analyses demonstrate significant changes in gene expression profiles following treatment with CDDO-Im.
CDDO-Im has been extensively studied for its potential applications in:
CDDO-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole) is a semi-synthetic derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Its structure features critical modifications that enhance bioactivity:
Table 1: Key Functional Modifications in CDDO-Im
Position | Oleanolic Acid | CDDO-Im | Functional Consequence |
---|---|---|---|
C-1/C-2 | -CH=CH- | -C(CN)=CH-CO- | Creates Michael acceptor; enhances electrophilicity |
C-11/C-12 | -CH₂-CO- | -CH=CO-CO- | Stabilizes enone system; promotes redox modulation |
C-28 | -COOH | -CO-N₃-Imidazole | Improves membrane permeability; boosts potency |
These structural alterations collectively enhance molecular reactivity toward cellular nucleophiles (e.g., cysteine thiols), underpinning CDDO-Im’s pleiotropic biological effects [2] [6].
The CDDO series emerged from systematic optimization of oleanolic acid to overcome its weak bioactivity:
Table 2: Evolution of CDDO Derivatives
Compound | Key Modification | Potency Milestone | Clinical/Research Status |
---|---|---|---|
CDDO | C-2 cyano; C-3,12 diketo | 400× anti-inflammatory activity vs. oleanolic acid | Preclinical research |
CDDO-Me | C-28 methyl ester | Nrf2 activation at 1-10 nM | Phase III trials (kidney disease) |
CDDO-Im | C-28 imidazolide | Antiproliferative IC₅₀: 10-30 nM | Preclinical; optimized analogues in development |
The structural evolution from CDDO to CDDO-Im addresses three pharmacological limitations:
■ Enhanced Target Engagement Kinetics
The imidazolide group’s electron-withdrawing properties augment electrophilicity at C-28, accelerating covalent adduct formation with key cysteines in:
■ Improved Pharmacokinetic Properties
■ Multi-Target Selectivity via Concentration-Dependent Effects
Table 3: Concentration-Dependent Bioactivities of CDDO-Im
Concentration Range | Primary Targets | Downstream Effects | Therapeutic Implication |
---|---|---|---|
0.1–10 nM | Keap1 | Nrf2 nuclear translocation | Chemoprevention via oxidative stress mitigation |
10–100 nM | PPARγ; ErbB2 | Cell differentiation; cyclin D1 downregulation | Delay of BRCA1 tumorigenesis |
>500 nM | IKK; STAT3; USP7 | Caspase activation; DNA damage response | Antileukemic activity (Waldenström macroglobulinemia) |
These pharmacodynamic advantages justify ongoing development of CDDO-Im analogues (e.g., CDDO-2P-Im, CDDO-3P-Im) with further optimized stability and target selectivity [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7